molecular formula C7H7N5 B2710342 6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine CAS No. 1306723-17-0

6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine

Cat. No.: B2710342
CAS No.: 1306723-17-0
M. Wt: 161.168
InChI Key: NDWXJSLFTVBFQX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Triazole Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to organic chemistry and numerous related scientific disciplines. nih.gov Among these, pyridine and triazole moieties are of paramount importance.

Pyridine , a six-membered aromatic ring containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. chemijournal.comnih.gov Its presence is crucial in many natural products, including vitamins like niacin and pyridoxine, and it serves as a core component in a multitude of pharmaceutical agents. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of water solubility, which are desirable properties for drug candidates. nih.gov Pyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, by interacting with various biological targets like kinases and receptors. chemijournal.com

1,2,4-Triazole (B32235) , a five-membered ring with three nitrogen atoms, is another critical pharmacophore. ijpca.orgnih.gov This structure is valued for its chemical stability and its capacity to engage in hydrogen bonding, which enhances its interaction with biological receptors. ijpca.orgresearchgate.net Compounds containing the 1,2,4-triazole ring are associated with a broad spectrum of pharmacological effects, including antifungal, anticancer, antiviral, and anticonvulsant activities. ijpca.orgnih.gov The triazole ring is a key feature in several clinically used drugs, such as the antifungal agent fluconazole (B54011) and the anticancer drug letrozole. ijpca.orgmdpi.com The combination of these two scaffolds into a single molecule is a strategy to develop novel compounds with potentially enhanced or unique biological activities. ijpca.orgresearchgate.net

Historical Context and Evolution of Aminopyridine and Triazole Hybrid Systems

The development of hybrid molecules, which combine two or more distinct pharmacophoric units into a single entity, is a well-established strategy in medicinal chemistry aimed at creating compounds with improved efficacy, better selectivity, or novel mechanisms of action. mdpi.com The synthesis of molecules incorporating both aminopyridine and triazole rings is part of this broader trend.

Early research into heterocyclic chemistry laid the groundwork for constructing these complex systems. numberanalytics.com Over the decades, synthetic methodologies have evolved from classical ring-closure and cycloaddition reactions to more sophisticated techniques like transition metal-catalyzed cross-coupling reactions. numberanalytics.comforumias.com This has enabled chemists to link different heterocyclic systems, such as pyridine and triazole, with greater efficiency and control.

The interest in aminopyridine-triazole hybrids specifically has grown with the understanding of their potential to act on multiple biological targets. Researchers have been prompted to design and synthesize series of these hybrid derivatives to explore their therapeutic potential, particularly as anticancer and antimicrobial agents. researchgate.netresearchgate.net This "molecular hybridization" approach is driven by the goal of addressing complex diseases and overcoming challenges like drug resistance. mdpi.comnih.gov

Rationale for the Academic Investigation of 6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine

The academic pursuit of this compound is founded on the well-documented biological significance of its constituent parts: the 3-aminopyridine (B143674) core and the 4H-1,2,4-triazole ring. The rationale for investigating this specific hybrid molecule stems from several key considerations:

Synergistic Bioactivity: Combining the aminopyridine and triazole scaffolds offers the potential for synergistic or additive pharmacological effects. Both parent heterocycles are known to be potent pharmacophores in their own right, and their fusion could lead to novel compounds with enhanced activity against various human cancer cell lines or pathogenic microbes. ijpca.orgresearchgate.net

Kinase Inhibition Potential: Many pyridine and aminopyridine derivatives are known inhibitors of protein kinases, which are crucial targets in cancer therapy. The specific substitution pattern of this compound may allow it to fit into the ATP-binding pocket of certain kinases, thereby inhibiting unregulated cell proliferation.

Structural Novelty: The unique linkage between the pyridine ring at position 6 and the triazole ring via its N4 nitrogen creates a distinct three-dimensional structure. Investigating such novel chemical entities is essential for expanding the available chemical space for drug discovery and identifying new lead compounds. nih.gov

Overcoming Drug Resistance: The development of new structural classes of therapeutic agents is a critical strategy to combat the rise of multidrug-resistant pathogens and cancers. Hybrid molecules like this compound may possess different mechanisms of action or target engagement profiles, potentially bypassing existing resistance mechanisms. nih.gov

The investigation into this compound is therefore a logical step in the quest for new therapeutic agents, driven by the promising biological profiles of its heterocyclic components.

Overview of Research Methodologies and Theoretical Frameworks Applicable to Complex Heterocyclic Compounds

The study of complex heterocyclic compounds such as this compound involves a multidisciplinary approach that combines synthetic chemistry, analytical characterization, and computational modeling.

Synthesis and Characterization: The construction of such molecules typically involves multi-step synthetic sequences. nih.gov Common techniques include ring closure reactions, cycloadditions, and substitution reactions to build the heterocyclic cores. numberanalytics.com The purity and structure of the synthesized compounds are confirmed using a variety of analytical methods.

Analytical TechniquePurpose in Heterocyclic Compound Analysis
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity and environment of atoms (e.g., ¹H and ¹³C NMR). numberanalytics.comnih.gov
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule. numberanalytics.comnih.gov
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. researchgate.netnih.gov
X-ray Crystallography Offers definitive proof of the three-dimensional structure of crystalline compounds. mdpi.com
Thin-Layer Chromatography (TLC) Used to monitor the progress of reactions and assess the purity of the synthesized compounds. researchgate.net

Theoretical and Computational Frameworks: Computational chemistry has become an indispensable tool for understanding and predicting the properties of heterocyclic molecules. numberanalytics.com These methods can guide the design of new compounds and help elucidate their mechanisms of action.

Computational MethodApplication in Heterocyclic Chemistry Research
Density Functional Theory (DFT) A quantum mechanical method used to predict electronic structure, reactivity, and stability. numberanalytics.comresearchgate.net
Molecular Docking Simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein) to predict binding affinity and orientation. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that relate the chemical structure of compounds to their biological activity. nih.gov
ADME/Tox Prediction In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of drug candidates. mdpi.com
Machine Learning (ML) and Artificial Intelligence (AI) Used for property prediction and designing efficient synthesis routes for novel compounds. numberanalytics.commdpi.com

These integrated methodologies allow for a comprehensive investigation of novel heterocyclic systems, from their initial design and synthesis to the evaluation of their potential as therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1,2,4-triazol-4-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWXJSLFTVBFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 4h 1,2,4 Triazol 4 Yl Pyridin 3 Amine

Retrosynthetic Analysis of the 6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine Core Structure

Retrosynthetic analysis of this compound identifies several key disconnections for devising synthetic routes. The primary disconnection is the C-N bond between the pyridine (B92270) ring and the 4-position of the triazole ring. This suggests a strategy involving the coupling of a pre-formed 1,2,4-triazole (B32235) ring with a suitable pyridine derivative, or vice versa.

A second approach involves disconnecting the bonds within the 1,2,4-triazole ring itself. This leads to precursors such as a substituted aminopyridine which can be cyclized with reagents that provide the remaining carbon and nitrogen atoms of the triazole ring. Key precursors in this approach would be hydrazine (B178648) derivatives and a one-carbon source like formic acid or its derivatives.

Finally, a functional group interconversion (FGI) approach can be considered. This would involve synthesizing a related pyridyl-triazole compound, such as a nitro-substituted analogue, and then converting the nitro group into the target amine functionality in a late-stage synthetic step.

Classical Synthetic Routes to this compound

Classical synthetic methods for preparing the title compound rely on well-established, often multi-step procedures starting from simple, commercially available materials.

Multistep Synthetic Pathways from Readily Available Precursors

One plausible multistep pathway begins with the formation of the 1,2,4-triazole ring onto a pyridine scaffold. This can be conceptualized by adapting classical triazole syntheses like the Pellizzari reaction, which involves reacting an amide with an acyl hydrazide. researchgate.net A more direct route involves the reaction of an aminopyridine with reagents that form the triazole ring.

For instance, 5-aminopyridine-2-carbonitrile can serve as a starting material. The synthesis would proceed through the formation of an amidine or amidrazone intermediate, followed by cyclization. A well-documented approach for analogous 4-amino-5-substituted-4H-1,2,4-triazoles starts from a carboxylic acid hydrazide, which is reacted with carbon disulfide and then hydrazine hydrate. nih.govnih.gov Adapting this to the target molecule, one could start from 5-nitropyridine-2-carboxylic acid.

Table 1: Representative Classical Synthesis Pathway

Step Reactant(s) Reagent(s) Intermediate/Product Notes
1 5-Nitropyridine-2-carboxylic acid 1. SOCl₂2. Hydrazine hydrate 5-Nitropyridine-2-carbohydrazide Formation of the acid hydrazide.
2 5-Nitropyridine-2-carbohydrazide 1. CS₂, KOH2. Hydrazine hydrate 4-Amino-5-(5-nitropyridin-2-yl)-4H-1,2,4-triazole-3-thiol Formation of the aminotriazole thiol ring.
3 4-Amino-5-(5-nitropyridin-2-yl)-4H-1,2,4-triazole-3-thiol Raney Nickel or H₂S 4-Amino-5-(5-aminopyridin-2-yl)-4H-1,2,4-triazole-3-thiol Reduction of the nitro group.

Functional Group Interconversions Leading to the Triazole and Pyridine Moieties

Functional group interconversions (FGIs) are crucial for introducing the required amine and for constructing the heterocyclic rings. The Einhorn–Brunner reaction, for example, synthesizes 1,2,4-triazoles from imides and hydrazines, which is a classic FGI-driven cyclization. wikipedia.org

A key FGI in the synthesis of the target compound is the reduction of a nitro group. A synthetic sequence can be designed where 6-(4H-1,2,4-triazol-4-yl)-3-nitropyridine is first synthesized. This intermediate can be prepared by reacting 6-chloro-3-nitropyridine with 4H-1,2,4-triazole under basic conditions. The subsequent reduction of the nitro group to an amine is a standard and high-yielding reaction, typically accomplished with reagents like SnCl₂, H₂/Pd-C, or sodium dithionite. This late-stage introduction of the amine group is often advantageous as it avoids potential side reactions associated with the amino group's nucleophilicity in earlier steps.

Modern Synthetic Approaches to this compound

Modern synthetic methods offer more efficient, selective, and environmentally friendly routes to complex molecules like this compound.

Transition-Metal-Catalyzed Couplings in the Synthesis of this compound

Transition-metal catalysis, particularly palladium- and copper-catalyzed cross-coupling reactions, provides a powerful tool for forming the C-N bond between the pyridine and triazole rings.

The Buchwald-Hartwig amination is a premier method for this transformation. wikipedia.org This reaction couples an aryl or heteroaryl halide with an amine or N-H containing heterocycle. libretexts.org In this context, 1,2,4-triazole can be coupled with a protected 6-halopyridin-3-amine (e.g., 6-bromo-pyridin-3-amine). The reaction is typically catalyzed by a palladium(0) species, generated in situ, and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being most effective. nih.govrsc.org

Table 2: Buchwald-Hartwig Amination Approach

Pyridine Substrate Triazole Substrate Catalyst/Ligand Base Typical Conditions
6-Bromo-pyridin-3-amine 4H-1,2,4-Triazole Pd₂(dba)₃ / Xantphos Cs₂CO₃ Toluene, 110 °C

Copper-catalyzed Ullmann-type couplings are another effective modern method for N-arylation of triazoles. researchgate.net These reactions often use more economical copper salts as catalysts and can be performed under milder conditions than traditional Ullmann reactions. The coupling of 6-halopyridin-3-amine with 1,2,4-triazole using a catalyst system like CuI with a ligand such as L-proline or a phenanthroline derivative represents a viable synthetic route.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. iau.ir Microwave-assisted synthesis has emerged as a key green technology, often dramatically reducing reaction times, improving yields, and enabling solvent-free reactions. rsc.org

The cyclization step to form the triazole ring or the cross-coupling step can be significantly accelerated using microwave irradiation. mdpi.comrsc.org For example, the reaction of a hydrazide with other reagents to form the triazole ring, which might take several hours under conventional heating, can often be completed in minutes in a microwave reactor. nih.govresearchgate.net This not only saves energy but can also minimize the formation of side products.

Other green approaches include the use of more environmentally benign solvents like water or ethanol (B145695), or performing reactions under solvent-free conditions. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also align with green chemistry principles by reducing solvent usage and waste generation. rsc.orgorganic-chemistry.org A one-pot, copper-catalyzed synthesis of 1,2,4-triazoles from nitriles and hydroxylamine (B1172632) has been reported, showcasing an efficient and greener alternative to traditional methods. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Triazole Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Green Advantage
Triazole Cyclization 8-16 hours reflux in high-boiling solvent (e.g., DMF) 10-30 minutes at 140-160 °C (often solvent-free) Drastic reduction in time and energy; potential for solvent elimination. rsc.org

Microwave-Assisted and Flow Chemistry Methodologies for this compound

Modern synthetic chemistry has increasingly adopted microwave-assisted and flow chemistry techniques to accelerate reaction rates, improve yields, and promote greener chemical processes. These methodologies are particularly relevant for the synthesis of heterocyclic compounds like 1,2,4-triazoles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for the synthesis of triazole derivatives, offering significant advantages over conventional heating methods. rsc.org Reactions that typically require several hours under traditional reflux conditions can often be completed in minutes or even seconds with microwave assistance, frequently resulting in higher product yields. rsc.orgresearchgate.net For instance, the synthesis of various 1,2,4-triazole derivatives has been reported with reaction times as short as 31-90 seconds and yields exceeding 80%. rsc.org

A key advantage of microwave chemistry is the ability to achieve high temperatures in sealed vessels, which is beneficial for reactions involving volatile starting materials. mdpi.com One study on the synthesis of 3-amino-1,2,4-triazoles found that a reaction temperature of 180 °C was optimal, a condition easily and safely achieved using controlled microwave synthesis technology. mdpi.com Catalyst-free and solvent-free conditions are also achievable, further enhancing the environmental friendliness of these procedures. rsc.orgmdpi.com For example, a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established using microwave conditions, highlighting the efficiency and broad substrate scope of this technique. mdpi.com

The table below compares microwave-assisted synthesis with conventional methods for related triazole compounds, illustrating the improvements in reaction time and yield.

Compound TypeMethodReaction TimeYield (%)Reference
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideMicrowave33–90 seconds82% rsc.org
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideConventionalSeveral hoursLower rsc.org
Piperazine-azole-fluoroquinolone-based 1,2,4-triazoleMicrowave30 minutes96% rsc.org
Piperazine-azole-fluoroquinolone-based 1,2,4-triazoleConventional27 hoursLower rsc.org
6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] researchgate.netmdpi.comnih.govtriazolesMicrowaveNot specifiedHigher rsc.org
6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] researchgate.netmdpi.comnih.govtriazolesConventional36–72x longerLower rsc.org

Flow Chemistry Methodologies: Flow chemistry, or continuous-flow synthesis, offers a scalable and safe alternative to batch processing for the production of heterocyclic compounds. This methodology involves pumping reagents through tubes or microreactors where the reaction occurs. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved selectivity and yields. While specific flow chemistry applications for the direct synthesis of this compound are not extensively detailed, the principles have been successfully applied to related heterocyclic systems like pyrazoles. nih.gov

The integration of flow systems with other technologies, such as microwave heating, can further enhance synthetic efficiency. allfordrugs.com For example, multistep sequential flow syntheses have been developed that incorporate both exothermic and endothermic reactions, demonstrating the versatility of this approach for complex organic molecules. allfordrugs.com The generation of potentially unstable intermediates, such as diazo compounds, can be performed safely in situ, avoiding the need for their isolation and handling. allfordrugs.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis for a target compound. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, reaction time, and the molar ratio of reactants.

In the synthesis of 1,2,4-triazole derivatives, several factors have been shown to significantly influence the outcome. For instance, in a microwave-assisted synthesis of 3-amino-1,2,4-triazoles, the amount of hydrochloric acid used as a catalyst was a critical factor; an optimized quantity of 1.5 equivalents led to high reaction yields. mdpi.com Similarly, the reaction temperature was optimized to 180 °C to maximize product formation. mdpi.com

The choice of base and solvent can also be crucial. In the synthesis of pyrazolo[4,3-b]pyridines, various bases were tested, with milder nucleophilic bases like DABCO and secondary amines providing a cleaner reaction profile compared to stronger bases like NaOH, which caused undesirable side reactions. mdpi.com

Challenges in synthesis, such as the interference of certain functional groups, often require strategic optimization. In the synthesis of a series of 1,2,4-triazolyl pyridines, an acetylene (B1199291) group was found to interfere with the intramolecular cyclization step. nih.gov This issue was resolved by employing a trimethylsilyl (B98337) (TMS) protecting group for the acetylene, which was later removed under mild conditions, demonstrating a successful optimization strategy. nih.gov

The following table summarizes various optimization parameters and their observed effects on the synthesis of related triazole-containing compounds.

Parameter OptimizedStarting Material/ReactionModificationOutcomeReference
Catalyst Aminoguanidine bicarbonate and carboxylic acidsOptimized HCl catalyst to 1.5 equivalentsHigh reaction yields mdpi.com
Temperature Microwave-assisted cyclizationIncreased temperature to 160 °C and added AlCl₃Good yield (78%) achieved nih.gov
Protecting Groups Synthesis of an acetylene-containing 1,2,4-triazoleTMS protection of the acetylene groupOvercame interference with the cyclization step, leading to successful synthesis nih.gov
Reaction Conditions Synthesis of 1,2,4-triazolo[1,5-a]pyridinesCompared microwave (140 °C) vs. reflux (120 °C)Microwave conditions generally provided higher yields in shorter times mdpi.com

Purification and Isolation Techniques for this compound in Research Contexts

The purification and isolation of the final product are essential steps to ensure its identity and purity for subsequent research applications. The techniques employed depend on the physical properties of the compound and the nature of the impurities present in the crude reaction mixture. For compounds like this compound, a combination of work-up procedures and chromatographic or recrystallization methods is typically used.

Standard Work-up Procedures: Following the completion of the reaction, a standard aqueous work-up is often the first step. This process typically involves diluting the reaction mixture with water and extracting the product into an appropriate organic solvent, such as ethyl acetate (B1210297) or chloroform. mdpi.com The combined organic layers are then washed with water or a saturated sodium chloride solution (brine) to remove water-soluble impurities. mdpi.com Finally, the organic solution is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. mdpi.com

Purification Techniques: The crude product is rarely pure enough for analytical or biological studies and requires further purification.

Silica (B1680970) Gel Column Chromatography: This is one of the most common methods for purifying organic compounds. mdpi.com The crude material is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity. The choice of eluent is critical for achieving good separation. Purity of the collected fractions is often monitored using Thin Layer Chromatography (TLC). mdpi.comnih.gov

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. nih.gov As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; ethanol and dimethylformamide (DMF) have been used effectively for recrystallizing triazole derivatives. nih.govmdpi.compreprints.org

Trituration: For some crude products, trituration can be an effective purification method. This involves washing the solid material with a solvent in which the desired product is insoluble, but the impurities are soluble. google.com Hexane is a common solvent used for this purpose. google.com

The table below outlines common purification techniques used for triazole-pyridine compounds.

TechniqueDetailsPurposeReference
Column Chromatography Silica gel with eluent systems like Chloroform/Ethyl Acetate or Hexanes/Ethyl Acetate.Separation of the target compound from byproducts and unreacted starting materials. mdpi.com
Recrystallization Solvents such as ethanol, dimethylformamide (DMF), or acetonitrile (B52724) are used.Purification of solid crude products to obtain high-purity crystalline material. nih.govpreprints.orggoogle.com
Aqueous Work-up Extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over Na₂SO₄.Initial removal of water-soluble impurities and salts from the crude reaction mixture. mdpi.com
Trituration Washing the crude solid with a solvent like hexane.Removal of soluble impurities from a solid product. google.com
Filtration The solid product is collected by filtration after precipitation or crystallization.Isolation of a solid product from the reaction mixture or crystallization solvent. mdpi.compreprints.org

Chemical Reactivity and Derivatization Strategies of 6 4h 1,2,4 Triazol 4 Yl Pyridin 3 Amine

Reactivity of the Pyridin-3-amine Moiety in 6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine

The pyridin-3-amine fragment is the more reactive portion of the molecule for many common organic transformations. Its reactivity is characterized by the nucleophilic character of the exocyclic amino group and the electronic nature of the substituted pyridine (B92270) ring.

The primary amino group at the C-3 position is a key functional handle for derivatization. As a nucleophile, it can readily participate in a variety of classical amine reactions.

N-Acylation and N-Alkylation: The primary amine can be acylated with acyl chlorides or acid anhydrides to form the corresponding amides. Similarly, it can undergo alkylation with alkyl halides. google.comresearchgate.net However, direct alkylation of aminopyridines can sometimes lead to mixtures of products, with potential for alkylation at the pyridine ring nitrogen. researchgate.net More controlled monoalkylation can be achieved through reductive amination, using aldehydes or carboxylic acids in the presence of a reducing agent like sodium borohydride. researchgate.net

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields Schiff bases (imines). This reaction is a versatile method for introducing a wide range of substituents.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. google.comscienceforums.net Pyridine-3-diazonium salts are intermediates that can undergo various subsequent reactions, such as Sandmeyer-type reactions, to introduce functionalities like halides, cyano, or hydroxyl groups onto the pyridine ring at the C-3 position, replacing the original amino group. google.comgoogle.comresearchgate.net

Table 1: Potential Modifications of the Primary Amine Group
Reaction TypeReagent ExampleProduct Type
N-AcylationAcetyl Chloride (CH₃COCl)N-(6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl)acetamide
N-AlkylationMethyl Iodide (CH₃I)N-Methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine
Reductive AminationBenzaldehyde, NaBH₄N-Benzyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine
Schiff Base FormationBenzaldehyde (C₆H₅CHO)N-Benzylidene-6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine
Diazotization/Sandmeyer1. NaNO₂, HCl2. CuCl3-Chloro-6-(4H-1,2,4-triazol-4-yl)pyridine

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The ring nitrogen atom is electronegative and withdraws electron density, deactivating the ring towards attack by electrophiles. quora.com This deactivating effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions.

In this compound, the scenario is complex due to competing electronic effects:

Pyridine Nitrogen (N-1): Strongly deactivating, meta-directing.

Amino Group (-NH₂) at C-3: Strongly activating, ortho-, para-directing (to C-2, C-4, and C-6).

Triazolyl Group at C-6: Electron-withdrawing and deactivating.

The powerful activating and directing effect of the amino group is the dominant factor. Therefore, if an EAS reaction can be forced to occur, substitution would be expected primarily at the positions ortho and para to the amine, which are C-2 and C-4. Position C-6 is already substituted. However, the combined deactivating influence of the ring nitrogen and the triazolyl group means that harsh reaction conditions would likely be required. Furthermore, under the strongly acidic conditions often used for EAS (e.g., nitration), both the pyridine nitrogen and the exocyclic amine would be protonated, leading to extreme deactivation of the ring. A more viable strategy for introducing substituents onto the ring is often through directed ortho-metalation, where a protecting group on the amine (like a pivaloyl group) can direct lithiation to the adjacent C-2 or C-4 positions, followed by quenching with an electrophile. nih.govacs.org

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
PositionInfluence of Pyridine N-1Influence of Amino Group (C-3)Influence of Triazolyl Group (C-6)Net Effect
C-2 DeactivatedActivated (ortho)DeactivatedFavored (if reaction occurs)
C-4 DeactivatedActivated (para)DeactivatedFavored (if reaction occurs)
C-5 Less DeactivatedDeactivated (meta)DeactivatedDisfavored

The electron-deficient nature of the pyridine ring makes it inherently activated for nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. thieme-connect.de The presence of the electron-withdrawing 4H-1,2,4-triazol-4-yl group at the C-6 position further enhances this susceptibility.

However, for an SNAr reaction to proceed, a good leaving group, typically a halide, must be present at one of these activated positions. The parent molecule, this compound, lacks such a leaving group. Therefore, derivatization is a prerequisite for this type of reactivity. For instance, if a halogen were introduced at the C-2 position (e.g., via a Sandmeyer reaction on an amino precursor or through directed metalation-halogenation), it would be susceptible to displacement by a wide range of nucleophiles. google.comthieme-connect.com

Table 3: Hypothetical Nucleophilic Aromatic Substitution on a Halogenated Derivative
Starting MaterialNucleophile ExamplePotential Product
2-Chloro-6-(4H-1,2,4-triazol-4-yl)pyridin-3-amineSodium Methoxide (NaOCH₃)2-Methoxy-6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine
2-Chloro-6-(4H-1,2,4-triazol-4-yl)pyridin-3-aminePiperidine2-(Piperidin-1-yl)-6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine
2-Chloro-6-(4H-1,2,4-triazol-4-yl)pyridin-3-amineSodium Azide (NaN₃)2-Azido-6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine

Reactivity of the 4H-1,2,4-triazol-4-yl Group in this compound

The 4H-1,2,4-triazole ring is an aromatic and generally stable heterocycle. nih.gov Its reactivity in the context of the title molecule is centered on modifications to the triazole ring itself or its use as a coordinating ligand.

The 1,2,4-triazole (B32235) ring is robust and not easily opened. nih.gov Direct functionalization of the C-H bonds (at C-3 and C-5) of an unsubstituted triazole is difficult. Derivatization strategies for 1,2,4-triazoles typically involve building the ring from substituted precursors or functionalizing pre-existing substituents on the ring carbons. nih.govorganic-chemistry.org For example, if the triazole moiety contained a bromine atom, it could be functionalized via Suzuki cross-coupling reactions. nih.gov

While the N-4 position is blocked by the pyridine ring, the N-1 and N-2 positions are, in principle, available for reactions such as alkylation. tandfonline.comresearchgate.net However, alkylation of 4-substituted-4H-1,2,4-triazoles is less common than the alkylation of 1H-1,2,4-triazole, which typically yields a mixture of N-1 and N-4 substituted products. researchgate.netnih.gov

The most significant chemical property of the triazole moiety in this context is the ability of its nitrogen atoms to act as ligands in coordination chemistry. wikipedia.orgisres.org The lone pairs of electrons on the N-1 and N-2 atoms can coordinate to a wide variety of metal ions. tennessee.eduisres.org

The 1,2,4-triazole unit can function as:

A Monodentate Ligand: Coordinating to a metal center through one of its available nitrogen atoms (N-1 or N-2).

A Bridging Ligand: The N-1 and N-2 atoms can bridge two different metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). tennessee.edunih.gov This bridging capability is a well-documented feature of 1,2,4-triazoles. wikipedia.org

This coordinative ability allows this compound to participate in ligand exchange reactions, where it could displace weaker ligands from a metal complex to form new, stable coordination compounds. The resulting metal complexes could possess interesting magnetic, photophysical, or catalytic properties. tennessee.edunih.gov

Heterocyclic Ring Transformations and Rearrangements Involving this compound

Currently, there is a lack of specific literature detailing the heterocyclic ring transformations and rearrangements of this compound. While the pyridine and 1,2,4-triazole rings are known to participate in various ring-opening and rearrangement reactions under specific conditions, experimental data for the title compound is not available in the reviewed scientific literature.

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine and Triazole Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold presents multiple sites for such transformations, primarily at the pyridine and triazole rings. These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse derivatives.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst. For this compound, halogenated derivatives would be required as starting materials. For instance, bromination of the pyridine ring could provide a substrate for Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids. nih.gov The 1,2,4-triazole ring can also be a site for such couplings. nih.gov

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This reaction could be employed to introduce alkenyl groups onto the pyridine or triazole rings of this compound, provided a suitable halide precursor is available. The reaction is typically catalyzed by a palladium complex. nih.govacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the formation of C-N bonds. researchgate.netfrontiersin.org It can be used to introduce substituted amino groups at various positions on the pyridine or triazole rings of the title compound. nih.gov The existing amino group on the pyridine ring can also potentially undergo N-arylation, although selectivity might be a challenge. researchgate.net The reaction generally involves an aryl or heteroaryl halide and an amine in the presence of a palladium catalyst and a base. nih.govnih.govbohrium.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Heterocyclic Scaffolds

Coupling ReactionHeterocyclic SubstrateCoupling PartnerCatalyst/LigandProductReference
Suzuki-Miyaura4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoleArylboronic acidPd(PPh₃)₄4-Alkyl-3,5-diaryl-4H-1,2,4-triazole nih.gov
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines nih.gov
Buchwald-Hartwig3(5)-amino-1,2,4-triazolesAryl chlorides and bromidesPd/NHC(Hetero)arylamino-1,2,4-triazoles nih.gov

Strategies for Functionalization of the Pyridine and Triazole Scaffolds for Diverse Chemical Architectures

The pyridine and 1,2,4-triazole moieties of this compound offer numerous opportunities for functionalization to create a wide array of chemical structures. These strategies can be broadly categorized into electrophilic/nucleophilic substitutions and direct C-H functionalization.

Functionalization of the Pyridine Scaffold: The pyridine ring is generally susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or through the formation of N-oxides. The amino group at the 3-position can direct electrophilic substitution to the ortho and para positions. Furthermore, direct C-H functionalization of pyridines has emerged as a powerful strategy. snnu.edu.cn This can be achieved through metal-catalyzed reactions, allowing for the introduction of various functional groups at specific positions. nih.gov

Functionalization of the Triazole Scaffold: The 1,2,4-triazole ring can also be functionalized through several methods. N-alkylation and N-arylation are common reactions for triazoles. The carbon atoms of the triazole ring can be functionalized through deprotonation with a strong base followed by reaction with an electrophile. researchgate.net Additionally, palladium- or copper-catalyzed C-H functionalization methods have been developed for triazole rings, enabling the introduction of aryl and other groups. rsc.org

A "scaffold hopping" strategy, where the core heterocyclic structure is modified while retaining key pharmacophoric features, can also be employed to generate novel analogs with potentially different biological activities. nih.gov

Table 2: Overview of Functionalization Strategies for Pyridine and Triazole Rings

Heterocyclic RingFunctionalization StrategyDescriptionPotential Application to this compound
PyridineElectrophilic Aromatic SubstitutionIntroduction of electrophiles at positions activated by the amino group.Halogenation, nitration, or sulfonation of the pyridine ring.
PyridineNucleophilic Aromatic SubstitutionDisplacement of a leaving group by a nucleophile, often requiring activation.Derivatization of halogenated precursors of the title compound.
PyridineC-H FunctionalizationDirect introduction of functional groups at C-H bonds, often metal-catalyzed.Arylation, alkylation, or borylation of the pyridine ring. snnu.edu.cn
1,2,4-TriazoleN-Alkylation/N-ArylationIntroduction of substituents at the nitrogen atoms of the triazole ring.Modification of the triazole nitrogen atoms.
1,2,4-TriazoleC-H FunctionalizationDirect introduction of functional groups at the C-H bond of the triazole ring.Arylation or other coupling reactions at the C5 position of the triazole. rsc.org

Advanced Structural Characterization of 6 4h 1,2,4 Triazol 4 Yl Pyridin 3 Amine and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

XRD studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed that it crystallizes in the monoclinic system with the centrosymmetric space group P21/n. nih.govmdpi.com The asymmetric unit was found to contain two molecules linked by N–H⋯N hydrogen bonds. nih.govmdpi.com This hydrogen bonding motif is a key feature influencing the supramolecular assembly in the crystal lattice.

For novel synthesized derivatives of 6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine, SCXRD would provide invaluable information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For instance, in a study of a fused 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the crystal system was determined to be triclinic with a P-1 space group. mdpi.com The analysis highlighted a twist between the triazole and indole (B1671886) rings. mdpi.com Such conformational details are vital for structure-activity relationship studies.

Table 1: Representative Crystallographic Data for a Triazolopyridine Derivative

Parameter 1,2,4-triazolo[4,3-a]pyridin-3-amine nih.govmdpi.com
Crystal System Monoclinic
Space Group P21/n
a (Å) 5.5666
b (Å) 12.6649
c (Å) 16.8190
β (°) 99.434
Volume (ų) Not specified

This data is for an isomer and is presented for illustrative purposes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound and its derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the molecular skeleton and the position of substituents.

In the ¹H NMR spectrum of a 4-amino-1,2,4-triazole (B31798) derivative, the protons of the triazole ring typically appear as singlets in the downfield region. researchgate.net For this compound, the protons on the pyridine (B92270) ring would exhibit characteristic splitting patterns (doublets and doublets of doublets) depending on their coupling with adjacent protons. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the triazole and pyridine rings will have distinct chemical shifts that are sensitive to the electronic environment. For example, in a series of 5-Z-styrylsulfonylmethyl-1,2,4-triazolyl-3-amines, the C-3 and C-5 carbons of the triazole ring were observed at approximately 156-157 ppm and 160-161 ppm, respectively. urfu.ru

Table 2: Representative ¹H and ¹³C NMR Data for Related Triazole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine urfu.ru 4.42 (s, 2H, CH₂), 5.36 (br s, 2H, NH₂), 6.90 (d, 1H), 7.12-7.75 (m, 5H), 12.67 (br s, 1H, NH) 59.2 (CH₂), 125.7 (C-HB), 135.1 (C-HA), 156.5 (C-3), 160.3 (C-5), Aromatic C's

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the cleavage of the triazole ring and the loss of small neutral molecules. researchgate.net The mass spectra of various 4-amino-4H-1,2,4-triazole derivatives show a molecular ion peak corresponding to their molecular formula. researchgate.net The fragmentation pathways can help to confirm the connectivity of the pyridine and triazole rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the amino group, the pyridine ring, and the triazole ring.

The FT-IR spectrum of a related triazolopyridine derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine, showed characteristic bands for N-H stretching, C-H stretching, and various ring vibrations. nih.gov The N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and triazole rings are expected in the 1400-1650 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. In the case of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the FT-Raman spectrum was also recorded to aid in the assignment of vibrational modes. nih.gov A detailed vibrational analysis, often supported by density functional theory (DFT) calculations, allows for a comprehensive understanding of the vibrational properties of the molecule. epstem.net

Table 3: Representative FT-IR Data for Related Triazole Derivatives

Compound Key FT-IR Bands (cm⁻¹)
4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole researchgate.net 3097 (Ar-H), 1640 (HC=N), 1529 (C=C), 1433 (N-N), 1159 (C-N)

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions.

For the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine, the absorption spectrum displayed a strong complex pattern in the 200–400 nm range and a weaker doublet between 400–600 nm, which is characteristic of coupled π-ring systems. nih.gov The absorption maxima of aminopyridine derivatives can be influenced by the solvent polarity. nih.govresearchgate.net

Some derivatives of 4H-1,2,4-triazole exhibit high luminescence properties and a large quantum yield of emitted photons. nih.gov The fluorescence emission spectrum of this compound and its derivatives would provide information on their potential as fluorophores. The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment in Synthesized Derivatives

Chiroptical spectroscopy, including circular dichroism (CD) and optical rotatory dispersion (ORD), is a powerful tool for the stereochemical analysis of chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum.

However, if chiral centers are introduced into its derivatives through synthesis, for example, by the addition of a chiral substituent, then chiroptical spectroscopy becomes essential for assigning the absolute configuration of the stereocenters. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophores and the chiral center. While specific examples for derivatives of the title compound are not available, the principles of chiroptical spectroscopy are widely applied to various chiral heterocyclic compounds. rsc.orgcas.czresearchgate.net

Computational and Theoretical Investigations of 6 4h 1,2,4 Triazol 4 Yl Pyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of molecules. For compounds analogous to 6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine, methods like the B3LYP functional combined with basis sets such as 6-311G are commonly used to analyze molecular orbitals. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO energy indicates the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. nih.gov In related triazole derivatives, these calculations have revealed that substitutions on the ring systems can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. nih.govdntb.gov.ua

Table 1: Representative Frontier Molecular Orbital Energies Calculated for Triazole-Pyridine Systems
ParameterTypical Calculated Value (eV)Significance
EHOMO-6.5 to -7.2Electron-donating ability
ELUMO-1.3 to -2.5Electron-accepting ability
Energy Gap (ΔE)4.5 to 5.7Chemical reactivity and stability

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is employed to identify the most stable three-dimensional arrangements of a molecule. For this compound, a key structural parameter is the dihedral angle between the pyridine (B92270) and 1,2,4-triazole (B32235) rings. Theoretical calculations can map the potential energy surface as this angle is rotated, revealing the lowest energy (most stable) conformers.

In similar linked heterocyclic systems, it has been found that the molecules are often nearly planar, with small dihedral angles between the rings, as this planarity can be stabilized by delocalized π-electron systems. nih.gov The energy landscape helps to understand the molecule's flexibility and the relative populations of different conformers at a given temperature, which can influence its interaction with other molecules and its crystalline packing.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

DFT is a versatile tool for predicting molecular reactivity. One common approach is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. eurjchem.com For this molecule, the nitrogen atoms of the rings and the amino group are expected to be primary nucleophilic sites.

Furthermore, global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, potential, and electrophilicity, provide quantitative measures of reactivity. researchgate.net These studies are crucial for predicting how the molecule will behave in chemical reactions and for understanding its reaction mechanisms. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors
DescriptorFormulaInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Chemical Potential (μ)(EHOMO + ELUMO) / 2Tendency of electrons to escape
Electrophilicity Index (ω)μ² / 2ηPropensity to accept electrons

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. pensoft.net By simulating the motions of atoms and molecules over time, MD can provide insights into the dynamic stability of this compound in different environments, such as in solution or in complex with a biological target. strath.ac.uk

These simulations are valuable for understanding how the molecule interacts with solvent molecules and for assessing the stability of potential intermolecular bonds, such as hydrogen bonds. pensoft.net In drug design studies involving related triazole compounds, MD simulations have been used to validate molecular docking results and to evaluate the stability of ligand-receptor complexes over time. pensoft.netresearchgate.net

In Silico Prediction of Spectroscopic Parameters and Computational Validation

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for validating experimental data. DFT calculations are widely used to compute vibrational frequencies corresponding to FT-IR and Raman spectra. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental measurements. researchgate.net

Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), providing predictions of UV-Vis absorption spectra. eurjchem.com By comparing the predicted spectra with those obtained experimentally, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational modes and electronic properties. nih.govresearchgate.net

Table 3: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹)
Vibrational ModeCalculated (Scaled)Expected ExperimentalAssignment
ν(N-H)34503455Amino group stretching
ν(C-H)31003105Aromatic C-H stretching
ν(C=N)16201625Ring stretching
δ(N-H)15801583Amino group bending

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to this compound Derivatives

While computational studies can focus on a single molecule, chemoinformatics and QSAR/QSPR methodologies are applied to series of related derivatives to build predictive models. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSPR models similarly correlate structure with physical properties.

For derivatives of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analog. nih.gov These descriptors are then used to build a statistical model that can predict the activity of new, unsynthesized compounds. This in silico screening approach is highly valuable in medicinal chemistry for prioritizing the synthesis of compounds with potentially enhanced efficacy or improved properties. nih.govzsmu.edu.ua

Analysis of Non-Covalent Interactions and Intermolecular Forces in Crystalline and Solution States

Non-covalent interactions are the driving forces behind molecular recognition and self-assembly processes, such as crystal formation. For this compound, key interactions include hydrogen bonds (e.g., involving the amino group and ring nitrogens) and π-π stacking between the aromatic rings. nih.gov

Computational techniques like Natural Bond Orbital (NBO) analysis can be used to investigate charge delocalization and the strength of these interactions. eurjchem.comresearchgate.net Other methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, provide detailed visualization and quantification of intermolecular forces, helping to explain the stability of the crystal lattice or the molecule's behavior in solution. scielo.org.mx Studies on analogous crystalline structures have confirmed the prevalence of N–H⋯N hydrogen bonds in forming stable supramolecular architectures. nih.gov

6 4h 1,2,4 Triazol 4 Yl Pyridin 3 Amine As a Versatile Synthetic Building Block

Design and Synthesis of Complex Heterocyclic Systems Incorporating the 6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine Scaffold

The bifunctional nature of this compound, possessing both a nucleophilic amino group and the nitrogen-rich triazole ring, makes it an excellent synthon for constructing complex fused heterocyclic systems. Analogous compounds, such as 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, are recognized as valuable precursors for building fused heterocycles like 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] rsc.orgresearchgate.netnih.govtriazines. nih.gov The synthetic utility of aminoazoles in these transformations is well-established, as they can react with various electrophiles to yield diverse chemical products. frontiersin.org

The amino group on the pyridine (B92270) ring of the title compound can readily participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents. This reactivity allows for the annulation of a new ring system onto the pyridine core. For instance, reaction with β-ketoesters could lead to the formation of pyridopyrimidinone derivatives. Similarly, the triazole moiety can be involved in cyclization reactions, further expanding the structural complexity. The synthesis of novel rsc.orgfrontiersin.orgresearchgate.nettriazolo[3,4-b] rsc.orgresearchgate.netfrontiersin.orgthiadiazine and rsc.orgfrontiersin.orgresearchgate.nettriazolo[3,4-b] rsc.orgresearchgate.netfrontiersin.orgthiadiazole scaffolds often proceeds through the condensation of aminotriazole precursors with suitable reagents. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Related Aminoazole Precursors

Precursor Type Reagent Resulting Heterocyclic System
3-Amino-1,2,4-triazole Dicarbonyl compound 1,2,4-Triazolo[1,5-a]pyrimidine
5-Aminopyrazole Dicarbonyl compound Pyrazolo[1,5-a]pyrimidine
3-Amino-1,2,4-triazole Isothiocyanate 1,2,4-Triazolo[3,4-b] rsc.orgresearchgate.netfrontiersin.orgthiadiazole

Applications of this compound in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material. The inherent functionality of this compound makes it an ideal scaffold for DOS strategies. frontiersin.org The presence of multiple reaction sites—the exocyclic amino group, the pyridine ring nitrogen, and the triazole ring nitrogens—allows for controlled, stepwise modifications to create a wide array of molecular frameworks. frontiersin.orgnih.gov

The primary amino group serves as a key handle for introducing diversity. It can undergo a variety of chemical transformations, including acylation, alkylation, arylation, and condensation with aldehydes or ketones to form Schiff bases. Each of these reactions introduces new functional groups and alters the steric and electronic properties of the molecule. For example, acylation could introduce long aliphatic chains or bulky aromatic groups, while reactions with bifunctional reagents could lead to the formation of macrocycles or more complex fused systems. This approach allows for the systematic exploration of chemical space around the core pyridinyl-triazole scaffold. nih.gov

Development of Chemical Libraries of this compound Derivatives for High-Throughput Methodological Screening

Chemical libraries comprising systematically varied derivatives of a core scaffold are essential for high-throughput screening (HTS) in drug discovery and materials science. The this compound scaffold is well-suited for the generation of such libraries due to its synthetic tractability. researchgate.netrsc.org The development of new series of compounds containing 3-thio-1,2,4-triazole moieties has been shown to be a fruitful strategy in identifying molecules with specific biological activity. nih.gov

A common strategy for library development involves parallel synthesis, where the core scaffold is reacted with a diverse set of building blocks. Starting with the title compound, a library of Schiff base derivatives can be readily synthesized by reacting it with a collection of different aldehydes and ketones. researchgate.net Further diversification can be achieved by modifying the triazole ring or the pyridine ring, although reactions at the amino group are often more straightforward. These libraries can then be screened for various biological activities or material properties. The synthesis of 4-amino-4H-1,2,4-triazole derivatives has been used to generate compounds with anticonvulsant activity. researchgate.net

Table 2: Virtual Chemical Library Based on this compound

Reaction Type Reagent Class Resulting Derivative Class Potential Application
Schiff Base Formation Aldehydes/Ketones Imines Medicinal Chemistry
Acylation Acyl Chlorides/Anhydrides Amides Materials Science, Drug Discovery
Sulfonylation Sulfonyl Chlorides Sulfonamides Medicinal Chemistry

Role of this compound in Supramolecular Chemistry and Self-Assembly Architectures

The combination of a pyridine ring and a triazole ring, along with an amino group, provides multiple sites for non-covalent interactions, making this compound a compelling building block in supramolecular chemistry. researchgate.net The nitrogen atoms of both the pyridine and triazole rings can act as hydrogen bond acceptors or as coordination sites for metal ions. nih.govresearchgate.net The amino group is an excellent hydrogen bond donor. mdpi.com

This multiplicity of interaction sites allows the molecule to participate in self-assembly processes to form well-defined, higher-order structures. rsc.orgresearchgate.net For example, co-crystallization with carboxylic acids or other hydrogen bond donors can lead to the formation of supramolecular synthons, creating tapes, sheets, or three-dimensional networks. acs.org The 2-(1,2,3-triazol-4-yl)pyridine motif is a particularly attractive chelate for metal-directed self-assembly of intricate 3D structures. researchgate.net The interplay of hydrogen bonding, π-π stacking, and metal coordination can be used to construct complex architectures like metal-organic frameworks (MOFs), coordination polymers, and molecular cages. rsc.orgresearchgate.netnih.gov

Table 3: Potential Supramolecular Interactions

Interaction Type Participating Functional Group(s) Potential Supramolecular Structure
Hydrogen Bonding Amino group (donor), Triazole/Pyridine Nitrogens (acceptors) 1D chains, 2D sheets, 3D networks
Metal Coordination Triazole/Pyridine Nitrogens (ligands) Coordination polymers, Metal-Organic Frameworks (MOFs)

Integration of this compound into Organic Materials Science Designs

The structural and electronic properties of this compound make it a candidate for integration into organic materials. The fused aromatic system is largely planar, which can facilitate π-π stacking and charge transport, properties that are desirable for organic electronic materials. The structural and spectroscopic properties of a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, have been investigated, revealing its potential as a ligand for complexing d- and f-electron ions, which is relevant for creating luminescent or magnetic materials. mdpi.com

Derivatization of the amino group can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, and to control the solid-state packing of the molecules. For example, introducing electron-withdrawing or electron-donating groups can alter the optical and electronic characteristics of the material. Furthermore, the ability of this molecule to form ordered assemblies through hydrogen bonding and metal coordination is crucial for creating crystalline materials with anisotropic properties, which are important for applications in sensors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The presence of multiple nitrogen atoms also suggests potential applications as corrosion inhibitors or as components in stimuli-responsive materials.

Emerging Research Frontiers and Future Perspectives on 6 4h 1,2,4 Triazol 4 Yl Pyridin 3 Amine

Untapped Synthetic Methodologies for 6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine and its Analogs

Traditional synthetic routes to pyridyl-triazole derivatives have been well-established; however, the demand for more efficient, sustainable, and diverse synthetic pathways has opened the door to novel methodologies. The exploration of biocatalytic and modern photophysical techniques represents a significant frontier in the synthesis and derivatization of this compound and its analogs.

Biocatalysis, the use of natural catalysts such as enzymes, offers a green and highly selective alternative to conventional chemical synthesis. While specific enzymatic routes to this compound have not been extensively reported, the principles of biocatalysis suggest several plausible strategies. Enzymes such as transaminases could be engineered to selectively aminate a pyridyl precursor, while nitrile hydratases could be employed in the construction of the triazole ring from cyano-functionalized intermediates.

The potential of biomimetic catalysis, which uses synthetic catalysts that mimic the function of enzymes, also presents a promising avenue. This approach could offer the high selectivity of biocatalysis with greater operational stability. Future research will likely focus on enzyme screening and protein engineering to develop bespoke biocatalysts for the synthesis of this and related heterocyclic compounds.

Potential Biocatalytic MethodEnzyme ClassSubstrate TypePotential Advantage
Selective AminationTransaminaseKetopyridine precursorHigh regioselectivity and stereoselectivity
Triazole Ring FormationNitrile Hydratase / AmidaseCyanopyridine derivativeMild reaction conditions, reduced waste
C-N Bond FormationHydrolase (in reverse)Pyridine (B92270) and Triazole precursorsGreen solvent (water), high specificity

Photoredox catalysis and electrochemistry are powerful modern synthetic tools that utilize light energy or electric current, respectively, to drive chemical reactions under mild conditions. These methods are particularly well-suited for the late-stage functionalization of complex molecules, allowing for the introduction of new chemical groups onto the core structure of this compound.

Recent studies have demonstrated the use of electrochemical methods for the reagent-free intramolecular dehydrogenative C–N cross-coupling to form 1,2,4-triazolo[4,3-a]pyridines. rsc.org This highlights the potential for electrochemical approaches to forge new bonds and create fused heterocyclic systems from pyridinyl-triazole precursors. Similarly, photocatalysis using transition-metal complexes, such as those involving Ruthenium(II) with pyridine/triazole ligands, can be used to catalyze reactions like oxygenation. nih.govnih.gov These techniques could be adapted to selectively functionalize either the pyridine or triazole ring of this compound, providing access to a diverse library of derivatives.

TechniquePotential ApplicationKey Advantage
Photoredox Catalysis C-H functionalization, cross-coupling reactionsMild conditions, high functional group tolerance
Electrochemistry Dehydrogenative C-N coupling, redox-mediated transformationsReagent-free, atom-economical, scalable

Advanced Computational Modeling for Novel this compound-Based Chemical Designs

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. For a molecule like this compound, computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) is a powerful method for investigating the geometric and electronic properties of molecules. nih.govmdpi.comzsmu.edu.ua DFT calculations can be used to determine optimized molecular structures, calculate heats of formation, and analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. dergipark.org.tr For instance, a computational study on aminopyridines used DFT to analyze charge density and vibrational frequencies, providing insights into the electronic effects of the amino group on the pyridine ring. researchgate.net Similar studies on this compound could elucidate the interplay between the electron-donating amino group and the electron-withdrawing triazole ring.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules, such as proteins or nucleic acids. nih.gov These simulations are crucial for designing derivatives with improved pharmacological profiles by predicting their binding affinities and modes of interaction with specific targets.

Computational MethodApplication for this compoundPredicted Properties
Density Functional Theory (DFT) Geometry optimization, electronic structure analysisBond lengths/angles, charge distribution, HOMO/LUMO energies, reactivity indices. nih.govzsmu.edu.uanih.gov
Molecular Dynamics (MD) Simulation of molecular motion and interactionsConformational preferences, binding modes with biological targets, solvation effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activityPrediction of the biological activity of novel derivatives. nih.gov

Methodological Advancements in the Study of this compound's Reactivity Profile

Understanding the reactivity profile of this compound is crucial for its effective use in organic synthesis. The molecule contains several reactive sites: the amino group, the pyridine ring, and the triazole ring. The interplay of these functional groups dictates the compound's behavior in chemical reactions.

The 1,2,4-triazole (B32235) ring is known to be relatively stable, but it can participate in both electrophilic and nucleophilic substitution reactions. nih.gov The pyridine ring is generally susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. However, the presence of the electron-donating amino group at the 3-position will influence this reactivity, potentially directing electrophilic substitution to the pyridine ring. The amino group itself is a primary nucleophile and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

Advanced analytical techniques are essential for studying this complex reactivity. In-situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reactions, helping to identify transient intermediates and elucidate reaction mechanisms. Kinetic studies, often coupled with computational modeling, can provide quantitative data on reaction rates and activation energies, leading to a deeper understanding of the factors that control the compound's reactivity.

Challenges and Opportunities in the Academic Research of Complex Heterocyclic Compounds

The study of complex heterocyclic compounds like this compound is not without its challenges. The synthesis of such molecules can be multistep and require precise control over reaction conditions to avoid the formation of unwanted byproducts. nih.gov Furthermore, the purification and characterization of these compounds can be complex due to their polarity and potential for tautomerism.

Despite these challenges, the field is rich with opportunities. The development of novel synthetic methods, such as those discussed in section 7.1, is helping to overcome many of the synthetic hurdles. rsc.orgresearchgate.net The increasing sophistication of analytical and computational tools is providing unprecedented insights into the structure and reactivity of these molecules. researchgate.net The diverse biological activities associated with pyridine and triazole cores continue to motivate research in this area, with potential applications in medicine, agriculture, and materials science. scispace.comfrontiersin.org

Outlook on the Continued Exploration of this compound as a Molecular Synthon in Organic Synthesis

A molecular synthon is a building block used in organic synthesis to construct more complex molecules. Given its bifunctional nature, containing both a nucleophilic amino group and a heterocyclic framework capable of further functionalization, this compound is a promising synthon.

The amino group can serve as a handle for introducing a wide variety of substituents through well-established chemical transformations. The pyridine and triazole rings can be functionalized using modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the rapid generation of molecular diversity, which is highly valuable in drug discovery and materials science.

The future exploration of this compound as a synthon will likely focus on its incorporation into larger, more complex molecular scaffolds. Its use in the synthesis of peptidomimetics, macrocycles, and coordination complexes could lead to the discovery of new therapeutic agents and functional materials. nih.gov The continued development of efficient and selective synthetic methods will be key to unlocking the full potential of this compound as a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(4H-1,2,4-triazol-4-yl)pyridin-3-amine, and how can reaction conditions be tailored to improve yield?

  • The compound is synthesized via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with alkyl halides in an alkaline methanol medium at room temperature. Key parameters include stoichiometric control (1:1 molar ratio of thiol to alkyl halide) and NaOH as a base to deprotonate the thiol group. Reaction completion is confirmed by TLC, and yields are improved by slow dropwise addition of the alkyl halide to minimize side reactions .
  • Example protocol : Dissolve 200 mg (1.03 mmol) of the triazole-thiol intermediate in 8 mL MeOH, add NaOH (1.02 mmol), then add 1.03 mmol of alkyl halide. Stir at RT until completion (~24–48 hours).

Q. How are structural and purity validations performed for this compound?

  • Characterization relies on 1H-NMR and 13C-NMR to confirm substitution patterns. For instance, the pyridinyl protons appear as distinct doublets (δ 8.5–8.7 ppm), while triazole protons resonate near δ 8.2–8.4 ppm. Mass spectrometry (HRMS-ESI) is critical for verifying molecular ions (e.g., [M+H]+ at m/z 215) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds are standard.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for triazole-pyridine derivatives?

  • Discrepancies in bioactivity (e.g., antioxidant vs. antimicrobial results) may arise from substituent effects or assay conditions. Systematic studies should:

  • Compare alkylsulfanyl vs. arylalkyl substituents (e.g., methylthio vs. benzyl groups) to assess steric/electronic impacts .
  • Use standardized bioassays (e.g., DPPH for antioxidants; MIC for antimicrobials) with controls for solvent interference (e.g., DMSO <1% v/v) .
    • Case study : Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced antimicrobial activity but reduced antioxidant capacity due to altered redox potentials .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or oxidoreductases) identifies key interactions:

  • The triazole ring engages in π-π stacking with aromatic residues (e.g., Phe80 in CYP450).
  • The pyridinyl amine forms hydrogen bonds with catalytic aspartate/glutamate residues .
    • Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

  • Single-crystal X-ray diffraction at 173 K reveals bond lengths (e.g., C–N = 1.34 Å in the triazole ring) and torsion angles critical for packing efficiency. Symmetry operations (e.g., x, y, z+1) clarify intermolecular hydrogen-bonding networks .
  • Key metrics : R factor ≤0.05 and data-to-parameter ratio >15 ensure reliability .

Methodological Challenges

Q. How are reaction intermediates stabilized during multi-step syntheses of triazole-pyridine analogs?

  • Air-sensitive intermediates (e.g., thiols) require inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT). For unstable halides (e.g., iodides), light-sensitive reactions are conducted in amber glassware .
  • Workflow :

Purify intermediates via flash chromatography (ethyl acetate/hexane gradients).

Store at –20°C under desiccation.

Q. What analytical approaches differentiate regioisomers in triazole-pyridine systems?

  • NOESY NMR identifies spatial proximity between triazole and pyridine protons.
  • IR spectroscopy detects characteristic stretches (e.g., N–H at 3298 cm⁻¹ for amines) .

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